

4-Methyl-2-hexanol: A Technical Review for Fragrance Applications

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Compound of Interest

Compound Name: 4-Methyl-2-hexanol

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Abstract

This technical guide provides a comprehensive review of **4-methyl-2-hexanol**, a secondary alcohol with potential considerations as a fragrance ingredient. This document collates available data on its physicochemical properties, olfactory characteristics, and safety assessments. Detailed experimental protocols relevant to the evaluation of fragrance ingredients are presented, alongside visual representations of key scientific workflows and biological pathways to support research and development activities. While **4-methyl-2-hexanol** is found in nature, its direct application as a fragrance ingredient is not widely documented, with some industry resources recommending against its use in fragrance formulations. This guide aims to provide a foundational understanding of the compound for scientific and research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of **4-methyl-2-hexanol** is presented in Table 1. These properties are essential for understanding the behavior of the molecule in various formulations and its performance as a potential fragrance ingredient. Data has been compiled from various chemical databases and literature sources.

Property	Value	Source(s)
Molecular Formula	C7H16O	[1][2][3][4][5]
Molecular Weight (g/mol)	116.20	[2][3][4]
CAS Number	2313-61-3	[2][4]
Appearance	Colorless clear liquid (estimated)	[6]
Boiling Point (°C)	148 - 153	[1][2][6]
Density (g/cm³)	0.816 - 0.817	[1][2]
Flash Point (°C)	51.6	[2][6]
Water Solubility (mg/L at 25°C)	4725 (estimated)	[6]
logP (Octanol/Water Partition Coefficient)	1.80340 - 2.2	[2][3][6]
Refractive Index	1.418 - 1.422	[1][2]
Vapor Pressure (mmHg at 25°C)	1.28	[2][6]

Olfactory Profile

The olfactory characteristics of a molecule are a primary determinant of its utility as a fragrance ingredient. However, detailed public information on the specific odor profile of **4-methyl-2-hexanol** is limited. Notably, The Good Scents Company, a comprehensive resource for fragrance materials, indicates that **4-methyl-2-hexanol** is "not for fragrance use" and does not provide an odor description.[6] This suggests that its olfactory properties may be undesirable or that it may not have been pursued for fragrance applications.

For context, a structurally related but more complex molecule, 4-methyl-6-phenylhexan-2-ol, is described as having a powerful lily of the valley and gardenia scent with green and honey notes.[7] It is important to note that the addition of the phenyl group significantly alters the molecule's properties and that this description cannot be directly attributed to **4-methyl-2-hexanol**.

Safety Assessment

The safety of any ingredient intended for use in consumer products is paramount. The available safety information for **4-methyl-2-hexanol** is primarily derived from safety data sheets (SDS).

Hazards:

- Flammability: **4-Methyl-2-hexanol** is classified as a flammable liquid and vapor.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Acute Oral Toxicity: It is considered harmful if swallowed.[\[8\]](#)

Toxicological Data: Detailed toxicological data for dermal and inhalation routes of exposure are not readily available in the public domain.[\[6\]](#) For a comprehensive safety assessment, further studies would be required. A toxicological and dermatological review of a similar branched-chain saturated alcohol, 4-methyl-2-pentanol, is available and could serve as a potential read-across for a preliminary assessment, though it should be used with caution due to structural differences.[\[11\]](#)[\[12\]](#) Similarly, a safety assessment for 2-hexanol is also available.[\[13\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of a potential fragrance ingredient like **4-methyl-2-hexanol**.

Chemical Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a **4-methyl-2-hexanol** sample and identify any impurities.

Methodology:

- Sample Preparation: A dilute solution of the **4-methyl-2-hexanol** sample is prepared in a volatile solvent such as ethanol or dichloromethane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
- Injector: Split/splitless injector, with a typical split ratio of 50:1.
- Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped up to 250°C at a rate of 10°C/minute, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
- Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the main peak. The mass spectrum of this peak is compared to a reference library (e.g., NIST) to confirm the identity of **4-methyl-2-hexanol**. The percentage purity is calculated based on the relative peak areas of all components in the chromatogram.

Sensory Evaluation: Olfactometry

Objective: To characterize the odor profile and determine the odor detection threshold of **4-methyl-2-hexanol**.

Methodology:

- Panelist Selection: A panel of trained sensory assessors is selected.
- Sample Preparation: A series of dilutions of **4-methyl-2-hexanol** in an odorless solvent (e.g., diethyl phthalate or ethanol) are prepared.
- Instrumentation: A gas chromatograph-olfactometry (GC-O) system is used, which splits the column effluent between a mass spectrometer and an olfactometry port.
- Procedure:

- Panelists sniff the effluent from the olfactometry port as the sample is run through the GC.
- They record the time at which they detect an odor and provide a detailed description of its character.
- For odor threshold determination, a forced-choice triangle test can be used with a series of dilutions presented to the panelists.
- Data Analysis: The odor descriptions are compiled to create a comprehensive olfactory profile. The odor detection threshold is determined as the concentration at which a statistically significant portion of the panel can detect the odor.

Dermal Sensitization: In Vitro Assays

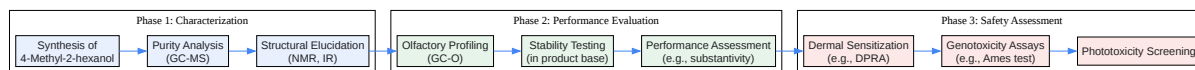
Objective: To assess the potential of **4-methyl-2-hexanol** to cause skin sensitization.

Methodology (Direct Peptide Reactivity Assay - DPRA):

- Principle: This assay quantifies the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the initial step in the adverse outcome pathway for skin sensitization.
- Procedure:
 - A solution of **4-methyl-2-hexanol** is incubated with the synthetic peptides for a defined period.
 - The concentration of the remaining non-depleted peptide is measured using high-performance liquid chromatography (HPLC) with UV detection.
- Data Analysis: The percentage of peptide depletion is calculated. Based on this, the substance is categorized for its skin sensitization potential (e.g., low, moderate, or high reactivity).

Visualizations

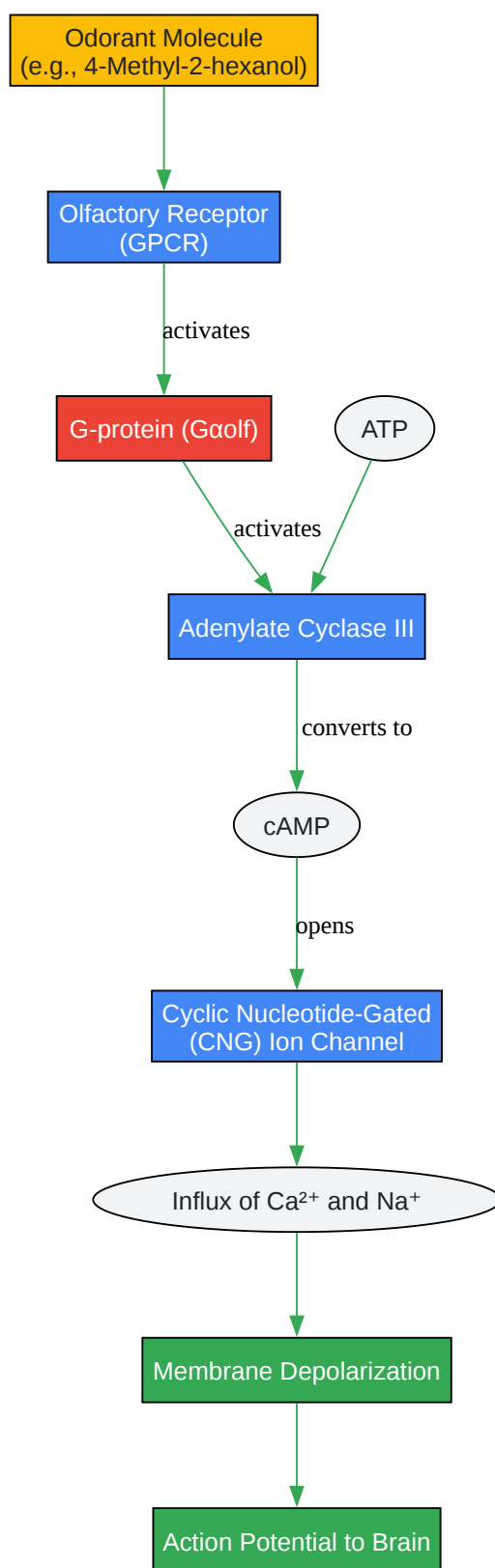
Experimental Workflow for Fragrance Ingredient Evaluation



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Caption: A typical workflow for the evaluation of a new fragrance ingredient.

General Olfactory Signal Transduction Pathway



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Caption: A simplified diagram of the olfactory signal transduction cascade.

Synthesis Routes

4-Methyl-2-hexanol can be synthesized through various established organic chemistry reactions. One common method is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[14] Specifically, the reaction of an appropriate Grignard reagent with an aldehyde can yield **4-methyl-2-hexanol**. Another route is the reduction of the corresponding ketone, 4-methyl-2-hexanone, using hydride reagents.[14] Several synthetic pathways have been documented in chemical literature.[15]

Conclusion

4-Methyl-2-hexanol is a branched-chain secondary alcohol with well-defined physicochemical properties. However, its application as a fragrance ingredient is not well-established, and its olfactory profile is not extensively documented in public literature. Safety data is limited, necessitating further investigation for any potential application in consumer products. The experimental protocols and diagrams provided in this guide offer a framework for the systematic evaluation of this and other potential fragrance ingredients, from initial characterization to safety and performance assessment. Researchers and developers should exercise due diligence in conducting a thorough safety and sensory analysis before considering **4-methyl-2-hexanol** for any application.

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- To cite this document: BenchChem. [4-Methyl-2-hexanol: A Technical Review for Fragrance Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3369324#4-methyl-2-hexanol-as-a-fragrance-ingredient-review]

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